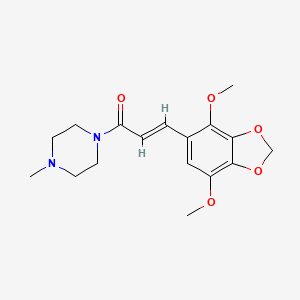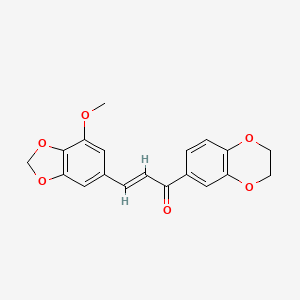![molecular formula C23H18N4O2 B11471628 3-ethyl-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione](/img/structure/B11471628.png)
3-ethyl-5-[(3-methylphenyl)amino]-3H-anthra[1,2-d][1,2,3]triazole-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ETHYL-5-[(3-METHYLPHENYL)AMINO]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes an anthraquinone core, a triazole ring, and an amino group attached to a methylphenyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-[(3-METHYLPHENYL)AMINO]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of benzene derivatives with phthalic anhydride, followed by cyclization.
Introduction of the Triazole Ring:
Attachment of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the anthraquinone core.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-5-[(3-METHYLPHENYL)AMINO]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the triazole ring.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols are used in substitution reactions.
Cycloaddition: Azides and alkynes are used in cycloaddition reactions under copper(I) catalysis.
Major Products
The major products formed from these reactions include various quinone and anthracene derivatives, substituted triazoles, and larger heterocyclic compounds.
Scientific Research Applications
3-ETHYL-5-[(3-METHYLPHENYL)AMINO]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ETHYL-5-[(3-METHYLPHENYL)AMINO]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and modulating cellular processes. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to anticancer effects. Additionally, the compound can generate reactive oxygen species, inducing oxidative stress and cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone Derivatives: Compounds such as 1,4-dihydroxyanthraquinone and 2-methyl-9,10-anthraquinone share the anthraquinone core structure.
Triazole Derivatives: Compounds like 1,2,3-triazole and 1,2,4-triazole share the triazole ring structure.
Amino-substituted Aromatics: Compounds such as aniline and N-methylaniline share the amino-substituted aromatic structure.
Uniqueness
The uniqueness of 3-ETHYL-5-[(3-METHYLPHENYL)AMINO]-3H,6H,11H-ANTHRA[1,2-D][1,2,3]TRIAZOLE-6,11-DIONE lies in its combination of the anthraquinone core, triazole ring, and amino-substituted aromatic group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C23H18N4O2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-ethyl-5-(3-methylanilino)naphtho[3,2-e]benzotriazole-6,11-dione |
InChI |
InChI=1S/C23H18N4O2/c1-3-27-18-12-17(24-14-8-6-7-13(2)11-14)19-20(21(18)25-26-27)23(29)16-10-5-4-9-15(16)22(19)28/h4-12,24H,3H2,1-2H3 |
InChI Key |
HGQZXLYMARWVMM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C3=C(C(=C2)NC4=CC=CC(=C4)C)C(=O)C5=CC=CC=C5C3=O)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(thiophen-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11471549.png)
![N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11471553.png)
![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B11471557.png)
![2-chloro-4,6-dimethyl-N'-{[(4-methyl-3-nitrophenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B11471565.png)
![5-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11471581.png)
![N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide](/img/structure/B11471586.png)
![7-{3-[(2-fluorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471587.png)
![N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-N'-methylthiourea](/img/structure/B11471590.png)
![[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B11471591.png)
![Methyl [6-amino-5-cyano-4-(7-methoxy-1,3-benzodioxol-5-yl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B11471600.png)

![3-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11471613.png)
![3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11471614.png)

